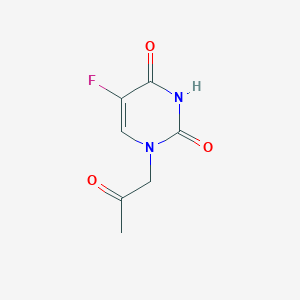
massarigenin C
描述
Massarigenin C is a fungal metabolite found in M. flavorosea . It has been shown to have enzyme inhibitory activities . Specifically, it inhibits neuraminidase in vitro (IC 50 = 4.15 µM) and is also an inhibitor of yeast α-glucosidase (IC 50 = 1.25 mM) . It has been observed to reduce the postprandial peak in blood glucose levels in an oral sucrose tolerance test in normo- and hyperglycemic mice when administered at doses of 3.2, 10, and 31.6 mg/kg .
Molecular Structure Analysis
The molecular formula of massarigenin C is C11H12O5 . Its formal name is (4R,5R,6R,10R)-rel-(–)-4,6-dihydroxy-10-methyl-3-methylene-2-oxaspiro[4.5]dec-8-ene-1,7-dione . The molecular weight is 224.21 .Physical And Chemical Properties Analysis
Massarigenin C has a molecular weight of 224.21 and a molecular formula of C11H12O5 . It is soluble in dichloromethane, DMSO, ethanol, and methanol .科学研究应用
Biomedical Research: Enzyme Inhibition
Massarigenin C: has been identified as a potent inhibitor of enzymes like neuraminidase and yeast α-glucosidase . Its ability to inhibit neuraminidase, with an IC50 value of 4.15 µM , is particularly noteworthy as neuraminidase plays a crucial role in the spread of influenza viruses. Similarly, its inhibition of α-glucosidase, which is involved in carbohydrate digestion, suggests potential applications in managing postprandial blood glucose levels and could be significant in the treatment of diabetes .
Agricultural Advancements: Fungal Metabolite Analysis
In agriculture, understanding the role of fungal metabolites like massarigenin C is crucial for managing plant diseases and improving crop yields. Studies have shown that compounds produced by fungi such as Fusarium avenaceum can have both beneficial and harmful effects on plants . Massarigenin C, being a product of fungal metabolism, could serve as a model compound for studying the interaction between fungal pathogens and plant hosts.
Environmental Science: Ecosystem Impact
Research into natural products like massarigenin C extends into environmental science, where the impact of fungal metabolites on ecosystems is examined. The inhibitory activities of massarigenin C could influence microbial communities and nutrient cycling within various environments . Understanding these interactions can inform ecological conservation strategies and the management of natural resources.
Biotechnology: Drug Discovery and Development
Massarigenin C’s enzyme inhibitory properties make it a candidate for drug discovery and development. Its molecular structure could inspire the design of new drugs or serve as a lead compound for the synthesis of therapeutic agents with improved efficacy and reduced side effects . The compound’s potential in addressing significant health issues like influenza and diabetes underscores its importance in medicinal chemistry research.
Material Science: Bioactive Compound Libraries
In material science, massarigenin C can contribute to the development of bioactive compound libraries. Its complex structure provides a template for synthesizing novel materials with specific biological activities. Such libraries are invaluable for screening purposes in the development of new materials with desired properties .
Industrial Applications: Enzyme Inhibitors
The industrial sector can utilize massarigenin C as a model for developing enzyme inhibitors that can be applied in various processes, such as biofuel production, food preservation, and pharmaceutical manufacturing . The compound’s inhibitory effects on specific enzymes could lead to more efficient industrial processes and the creation of high-value products.
作用机制
Target of Action
Massarigenin C, a fungal metabolite found in M. flavorosea, primarily targets two enzymes: neuraminidase and yeast α-glucosidase . Neuraminidase is an enzyme that plays a crucial role in the release of newly formed influenza virus particles from infected cells, while α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates .
Mode of Action
Massarigenin C interacts with its targets by inhibiting their enzymatic activities. It inhibits neuraminidase with an IC50 value of 4.15 µM and yeast α-glucosidase with an IC50 value of 1.25 mM . By inhibiting these enzymes, Massarigenin C interferes with the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of neuraminidase and α-glucosidase by Massarigenin C affects several biochemical pathways. The inhibition of neuraminidase can prevent the release of new influenza virus particles, potentially limiting the spread of the virus . On the other hand, the inhibition of α-glucosidase can slow down the breakdown of complex carbohydrates, which can affect glucose metabolism and potentially have implications for conditions like diabetes .
Pharmacokinetics
It’s known that massarigenin c can reduce the postprandial peak in blood glucose levels in an oral sucrose tolerance test in normo- and hyperglycemic mice when administered at doses of 32, 10, and 316 mg/kg . This suggests that Massarigenin C can be absorbed and exert its effects when administered orally.
Result of Action
The molecular and cellular effects of Massarigenin C’s action are primarily related to its inhibitory effects on neuraminidase and α-glucosidase. By inhibiting neuraminidase, Massarigenin C can potentially limit the spread of influenza virus within the body . By inhibiting α-glucosidase, Massarigenin C can affect carbohydrate metabolism, potentially leading to lower postprandial blood glucose levels .
属性
IUPAC Name |
(4R,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYYACVPIJBPD-SIWOTSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@H](C(=C)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
massarigenin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1249906.png)
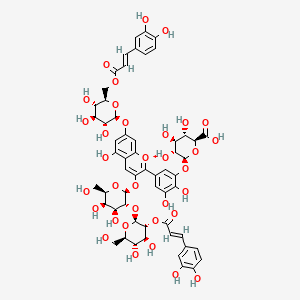
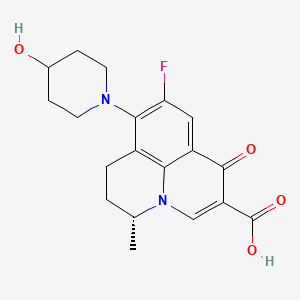
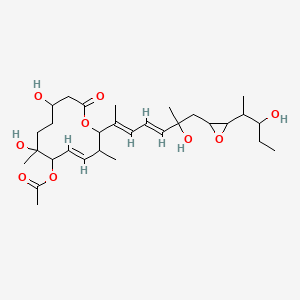
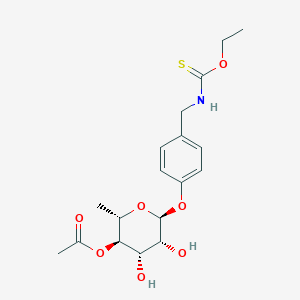
![8-hydroxy-15-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione](/img/structure/B1249912.png)

![2-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one](/img/structure/B1249916.png)
![13-Hexyl-2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B1249917.png)
![7,10-Diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene](/img/structure/B1249920.png)
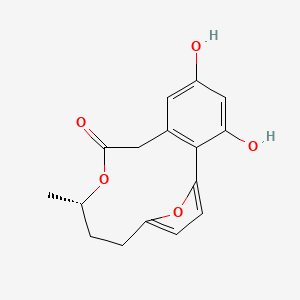
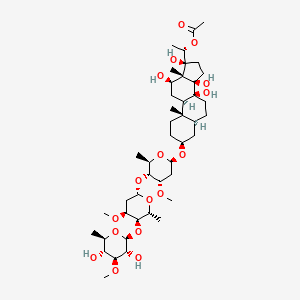
![4-(3-Phenylpropyl)-1-[6-[4-(3-phenylpropyl)piperidin-1-yl]hexyl]piperidine](/img/structure/B1249923.png)
